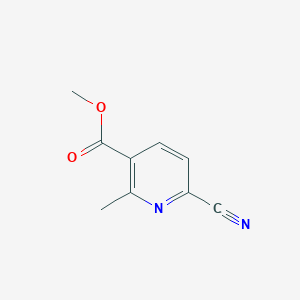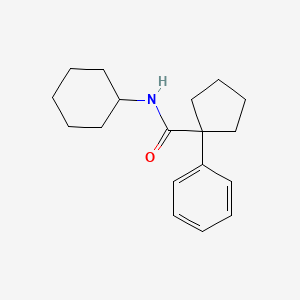
Tert-butyl 4,4-dimethylpiperidine-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 4,4-dimethylpiperidine-3-carboxylate, also known as this compound, is a chemical compound used in scientific research. It is a piperidine derivative that has a tert-butyl group attached to the nitrogen atom of the piperidine ring. The compound has been synthesized and studied for its potential as a therapeutic agent and as a tool in biochemical research.
Mécanisme D'action
The exact mechanism of action of tert-butyl 4,4-dimethylpiperidine-3-carboxylate is not fully understood. However, it is believed to exert its effects by modulating the activity of certain enzymes and signaling pathways in the body.
Biochemical and Physiological Effects
This compound 4,4-dimethylpiperidine-3-carboxylate has been shown to have a number of biochemical and physiological effects. In vitro studies have demonstrated that the compound can inhibit the activity of certain enzymes involved in inflammation and immune regulation. It has also been shown to modulate the activity of certain signaling pathways involved in cell growth and differentiation.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of tert-butyl 4,4-dimethylpiperidine-3-carboxylate is that it is relatively easy to synthesize and purify. It is also stable under a variety of conditions, making it a useful tool in biochemical research. However, one limitation of the compound is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Orientations Futures
There are a number of potential future directions for research involving tert-butyl 4,4-dimethylpiperidine-3-carboxylate. One area of interest is in the development of new therapeutic agents based on the compound. Another area of research is in the further elucidation of its mechanism of action, which could lead to a better understanding of its potential therapeutic applications. Additionally, the compound could be used as a tool in the study of various signaling pathways and enzyme systems in the body.
Méthodes De Synthèse
Tert-butyl 4,4-dimethylpiperidine-3-carboxylate 4,4-dimethylpiperidine-3-carboxylate can be synthesized using a variety of methods. One common method involves the reaction of tert-butylamine with 4,4-dimethylpiperidin-3-one in the presence of a suitable catalyst. The resulting product is then purified and characterized using various analytical techniques.
Applications De Recherche Scientifique
Tert-butyl 4,4-dimethylpiperidine-3-carboxylate 4,4-dimethylpiperidine-3-carboxylate has been used in a variety of scientific research applications. One area of research where it has shown promise is in the development of new therapeutic agents. Studies have shown that the compound has potential as an anti-inflammatory agent and as a modulator of the immune system.
Propriétés
IUPAC Name |
tert-butyl 4,4-dimethylpiperidine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO2/c1-11(2,3)15-10(14)9-8-13-7-6-12(9,4)5/h9,13H,6-8H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGDQSZHLBYAOFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCNCC1C(=O)OC(C)(C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[1-(benzenesulfonamido)-2-oxo-2-thiophen-2-ylethyl]benzenesulfonamide](/img/structure/B2514273.png)
![(Z)-4-(N,N-diallylsulfamoyl)-N-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2514274.png)
![N-(4-Ethoxyphenyl)-2-({3-[2-(4-methoxybenzenesulfonamido)ethyl]-[1,2,4]triazolo[4,3-B]pyridazin-6-YL}sulfanyl)acetamide](/img/structure/B2514275.png)





![2,8-Dinitro-6,12-diphenyldibenzo[b,f][1,5]diazocine](/img/structure/B2514287.png)



![N-(2,5-dimethylphenyl)-2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]acetamide](/img/structure/B2514294.png)
![Ethyl 2,4-dimethyl-7-phenylpyrrolo[1,2-a]pyrimidine-8-carboxylate](/img/structure/B2514295.png)